molecular formula C17H14N2O3S B11282574 2-[(4-Hydroxyquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

2-[(4-Hydroxyquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

Cat. No.: B11282574
M. Wt: 326.4 g/mol
InChI Key: QFEIRMYJUQDPRS-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. The presence of the methoxyphenyl and sulfanyl groups can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone is unique due to the presence of both the methoxyphenyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and binding affinity for specific molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C17H14N2O3S/c1-22-12-8-6-11(7-9-12)15(20)10-23-17-18-14-5-3-2-4-13(14)16(21)19-17/h2-9H,10H2,1H3,(H,18,19,21)

InChI Key

QFEIRMYJUQDPRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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